molecular formula C6H4N4O2 B1296196 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 502486-45-5

6-Nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1296196
M. Wt: 164.12 g/mol
InChI Key: HJWJREFDGWBRFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine molecule contains three nitrogen atoms and experiences varying degrees of resonance stabilization due to its planar ring structure. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.


Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyridine derivatives involve aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .

properties

IUPAC Name

6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-8-7-4-9(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWJREFDGWBRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295595
Record name 6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

502486-45-5
Record name 6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Martinez-Ariza, M Ayaz, F Medda… - The Journal of Organic …, 2014 - ACS Publications
Five elegant and switchable three-component reactions which enable access to a new series of nitrogen-containing heterocycles are reported. A novel one-step addition of an …
Number of citations: 33 pubs.acs.org
中島良太 - 2021 - eprints.lib.hokudai.ac.jp
DBD DNA binding domain DIPEA N, N-diisopropylethylamine DMAP 4-(N, N-dimethylamino) pyridine DMF dimethylformamide DMSO dimethylsulfoxide Fsp3 fraction of sp3 atoms Glu …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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